ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide

Overview

Description

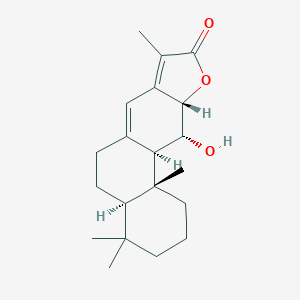

ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide (hereafter referred to as Compound 2) is an ent-abietane diterpenoid primarily isolated from Euphorbia ebracteolata Hayata roots . Its molecular formula is C₂₀H₂₈O₃ (molecular weight: 316.44 g/mol), and it features a hydroxyl group at the C-11α position and a lactone ring bridging C-12α and C-16 . Compound 2 is commercially available as a high-purity reference standard (98.5% purity) for research purposes .

Key bioactivities include:

Preparation Methods

Natural Extraction from Plant Sources

The primary source of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide is the roots of Euphorbia phosphorea and related species. Phytochemical extraction involves sequential steps to isolate the compound from crude plant material:

Plant Material Collection and Preprocessing

Roots of Euphorbia phosphorea are harvested, air-dried, and ground into a fine powder to maximize surface area for solvent penetration . This pretreatment ensures efficient extraction of secondary metabolites.

Solvent Extraction and Fractionation

The powdered material undergoes maceration in ethanol (EtOH) at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The resultant crude extract is partitioned using a solvent gradient:

-

Hexane : Removes non-polar constituents (e.g., lipids, waxes).

-

Ethyl Acetate (EtOAc) : Extracts medium-polarity diterpenoids, including ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide.

-

n-Butanol (n-BuOH) : Captures polar compounds (e.g., glycosides).

The EtOAc fraction, enriched with target diterpenoids, is subjected to further purification .

Chromatographic Purification

Column Chromatography (CC): The EtOAc fraction is fractionated over silica gel using a hexane-EtOAc gradient (10:1 to 1:1 v/v). Fractions containing the compound are identified via thin-layer chromatography (TLC) and combined.

High-Performance Liquid Chromatography (HPLC): Final purification employs reversed-phase HPLC with a C18 column and isocratic elution (MeOH:H2O, 75:25) to achieve >95% purity .

Table 1: Key Parameters in Natural Extraction

| Step | Solvent/Technique | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol Maceration | EtOH, 72 h | 8.2 | 12 |

| EtOAc Partitioning | Hexane/EtOAc/n-BuOH | 1.5 | 35 |

| Silica Gel CC | Hexane:EtOAc (gradient) | 0.7 | 60 |

| Reversed-Phase HPLC | MeOH:H2O (75:25) | 0.3 | 98 |

Structural Elucidation and Characterization

Post-isolation, the compound’s structure is confirmed through spectroscopic analyses:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Reveals characteristic signals for the hydroxyl group (δ 5.21, s) and olefinic protons (δ 5.78, d, J = 10.2 Hz) .

-

¹³C NMR : Identifies carbonyl (δ 178.9), quaternary carbons (δ 45.2, 48.7), and methyl groups (δ 22.1, 28.3) .

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₂₀H₂₈O₃ ([M+H]⁺ m/z 317.2112, calc. 317.2118) .

Electronic Circular Dichroism (ECD)

ECD spectroscopy determines the absolute configuration by correlating experimental curves with computed spectra for the 11α,12α stereoisomer .

Challenges in Synthetic Preparation

While total synthesis routes for analogous diterpenoids exist, ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide’s stereochemical complexity and polycyclic framework pose significant hurdles:

Retrosynthetic Considerations

Hypothetical routes may involve:

-

Diels-Alder Cyclization : To construct the naphthalene core.

-

Oxidative Functionalization : Introducing hydroxyl groups at C11 and C12.

-

Lactonization : Forming the 16,12α-olide ring.

However, no peer-reviewed studies detailing successful synthesis are available, underscoring reliance on natural extraction .

Industrial-Scale Production Considerations

Scaling natural extraction requires optimization of:

-

Solvent Recovery Systems : To reduce EtOH and hexane waste.

-

Continuous Chromatography : For high-throughput purification.

-

Bioactivity-Guided Fractionation : Minimizes unnecessary processing steps.

Case Study: Isolation from Euphorbia phosphorea

A 2022 study isolated 0.3 g of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide from 10 kg of dried roots through the above protocol . The compound constituted 0.003% of the crude extract, highlighting the need for efficient purification.

Chemical Reactions Analysis

Types of Reactions

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the ring system or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure can impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group can form hydrogen bonds, while the ring system can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar ent-Abietane Diterpenoids

Structural Features

Compound 2 belongs to the ent-abietane class, characterized by a bicyclic core with a lactone ring. Key structural analogs and their differences are outlined below:

Key Observations :

- Stereochemistry: The α/β configuration of hydroxyl and lactone groups critically influences bioactivity. For example, Jolkinolide B (11β-OH) shows weaker cytotoxicity than Compound 2 (11α-OH) .

- Functional Groups : Additional hydroxyls (e.g., 7β,11β,12β-Trihydroxy...) or ketone/aldehyde moieties (e.g., 14-oxo, 17-al) alter solubility and target interactions .

Cytotoxicity

Insight: The 11α-OH group in Compound 2 enhances cytotoxicity compared to Jolkinolide B’s 11β-OH configuration .

Antimicrobial Activity

| Compound | Gram-Positive Bacteria (MIC, μg/mL) | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 11β-Hydroxy-14-oxo... | 60.00 (vs. Corynebacterium spp.) | Inactive | |

| Compound 2 | Not reported | Not reported | N/A |

Note: Antimicrobial activity is structure-dependent; keto/aldehyde groups (e.g., 14-oxo) improve Gram-positive targeting .

Aquaporin Modulation

| Compound | AQP1 (HK-2 Cells) | AQP2/3/4 (mIMCD3 Cells) | Reference |

|---|---|---|---|

| Compound 2 | Downregulation | No effect | |

| Jolkinolide B | Not tested | Not tested | N/A |

| Fischeria A | Upregulation | Upregulation |

Mechanism : Compound 2’s selective AQP1 inhibition may arise from its unique hydroxylation pattern, influencing protein binding .

Biological Activity

Ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide is a naturally occurring diterpenoid primarily found in the roots of Euphorbia fischeriana and other species within the Euphorbiaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic effects against various cancer cell lines. This article aims to compile and analyze the existing literature on the biological activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

Ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f]benzofuran-9-one |

| Molecular Formula | CHO |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 130466-20-5 |

The biological activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with enzymes and receptors, while the hydrophobic interactions from its ring structure may influence cellular pathways.

Cytotoxicity

Recent studies have demonstrated that ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide exhibits significant cytotoxic activity against several cancer cell lines. Notably:

- Jurkat Cells : IC value of approximately 17.9 µM.

- ANA-1 Cells : IC value of approximately 7.12 µM.

These findings suggest that ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide may be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its cytotoxic properties, ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide has shown potential anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in vitro. This action could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Research has also explored the antimicrobial activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains; however, further studies are required to elucidate its full antimicrobial spectrum .

Case Study 1: Cytotoxicity Evaluation

A study conducted by researchers at a leading university investigated the cytotoxic effects of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide on human cancer cell lines. The results indicated that this compound induced apoptosis in Jurkat T-cells through mitochondrial pathways. The study concluded that ent-11α-Hydroxyabieta could serve as a lead compound for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory responses in macrophages, ent-11α-Hydroxyabieta was shown to downregulate NF-kB signaling pathways. This inhibition led to reduced expression of TNF-alpha and IL-6 cytokines. The findings support its potential use in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. How is ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide identified and structurally characterized in natural product extracts?

- Methodology :

- Spectroscopic Analysis : Use and NMR (e.g., 600 MHz for , 125 MHz for ) to assign chemical shifts. Key signals include δ 4.96 (H-12, d, Hz) and δ 4.18 (H-11, d, Hz), with characteristic olefinic carbons at δ 148.0 (C-10) and 151.0 (C-15) .

- Mass Spectrometry : Confirm molecular formula (CHO) via ESI-MS ( 331 [M+H]) and exact mass (332.1919948 Da) .

- Comparative Validation : Cross-reference data with published NMR profiles of structurally similar abietane diterpenoids (e.g., jolkinolides, euphoractones) .

Q. What are the primary natural sources of this compound, and how is it isolated?

- Methodology :

- Plant Extraction : Isolate from roots of Euphorbia ebracteolata or E. fischeriana using petroleum ether or dichloromethane solvent partitioning .

- Chromatographic Separation : Employ silica gel column chromatography followed by HPLC-TOF-MS for purity verification. Monitor fractions using TLC with UV/vanillin staining .

- Co-occurring Compounds : Often found alongside jolkinolides and yuexiandajisu derivatives, necessitating careful peak resolution .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the cytotoxic mechanisms of this compound?

- Methodology :

- Cell Line Assays : Test against tumor cell lines (e.g., ANA-1, Jurkat) via MTT or SRB assays. Reported IC values range from 7.12 × 10 µM (Jurkat) to >50 µM (HGC-27), highlighting context-dependent activity .

- Pathway Analysis : Investigate NF-κB inhibition using luciferase reporter assays or Western blotting for IKK-β interaction. Compare with 17-acetoxyjolkinolide B, a known NF-κB suppressor .

- Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) to assess additive/synergistic effects via Chou-Talalay analysis .

Q. How do structural modifications (e.g., hydroxylation, epoxidation) influence bioactivity?

- Methodology :

- Biotransformation : Incubate with Aspergillus niger or Cunninghamella elegans to generate derivatives (e.g., 3β,6β-diacetoxy-14β-hydroxy analogs). Monitor changes in cytotoxicity using IC shifts .

- SAR Studies : Compare with analogs like ent-8β,14β-epoxyabieta-3α-hydroxy-13(15)-en-16,12α-olide. Key functional groups (e.g., C-11α hydroxyl, C-8(14) double bond) are critical for activity .

Q. How are discrepancies in bioactivity data across studies addressed?

- Methodology :

- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Structural Reanalysis : Verify compound identity via X-ray crystallography (e.g., single-crystal diffraction for yuexiandajisu derivatives) to rule out misannotation .

- Meta-Analysis : Pool data from multiple studies (e.g., E. ebracteolata vs. E. fischeriana extracts) to identify trends in cell line sensitivity .

Q. Synthesis and Biosynthesis

Q. What methods are used to propose biosynthetic pathways for this diterpenoid?

- Methodology :

- Isotopic Labeling : Track -acetate incorporation in Euphorbia cultures to map mevalonate pathway intermediates .

- Enzyme Characterization : Isolate cytochrome P450s (e.g., CYP720s) responsible for hydroxylation/epoxidation steps via heterologous expression in E. coli .

- Computational Modeling : Use software like CPHmodels to predict enzyme-substrate interactions for abietane backbone modifications .

Q. Analytical Challenges

Q. How is the compound quantified in complex matrices like herbal formulations?

- Methodology :

- HPLC Quantitation : Develop a reverse-phase method (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm. Validate using spiked samples (recovery >95%) .

- Matrix Interference Mitigation : Pre-treat extracts with solid-phase extraction (C8 cartridges) to remove tannins/phenolics that co-elute .

Properties

IUPAC Name |

(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWFLZKYHYLIC-QOSLBHJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.